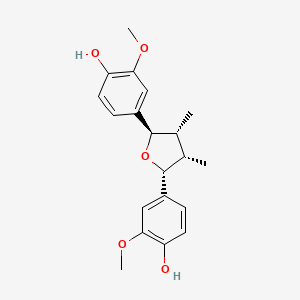

Machilin I

Beschreibung

Machilin I ist eine natürlich vorkommende Neolignan-Verbindung, die aus der Familie der Lauraceae isoliert wurde, insbesondere aus der Gattung Machilus. Neolignane sind eine Klasse von Sekundärmetaboliten, die durch oxidative Kupplung von Phenylpropanoiden gebildet werden. This compound hat aufgrund seiner vielfältigen pharmakologischen Eigenschaften, darunter Antikrebs-, entzündungshemmende und antioxidative Aktivitäten, großes Interesse geweckt .

Eigenschaften

CAS-Nummer |

114422-21-8 |

|---|---|

Molekularformel |

C20H24O5 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

4-[(2R,3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20-/m1/s1 |

InChI-Schlüssel |

GMXMKSFJQLFOSO-BINDOVRGSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Machilin I beinhaltet typischerweise die oxidative Kupplung von Phenylpropanoid-Einheiten. Eine gängige Methode ist die Sharpless-Dihydroxylierungsreaktion, die eine hervorragende asymmetrische Induktion liefert. Dieser Reaktion folgt die Mitsunobu-Reaktion, die die absolute Konfiguration vom threo- zum erythro-Isomer umkehrt . Die Synthese kann aus einfachen Ausgangsmaterialien wie Vanillin in acht bis zwölf Schritten erreicht werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist aufgrund seiner komplexen Struktur und der Notwendigkeit spezifischer Reaktionsbedingungen weniger verbreitet. Fortschritte in der synthetischen organischen Chemie könnten in Zukunft den Weg für effizientere industrielle Produktionsmethoden ebnen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung der Neolignan-Synthese und -Reaktivität verwendet.

Biologie: Untersucht für seine Rolle in pflanzlichen Abwehrmechanismen und Interaktionen mit anderen Organismen.

Medizin: Zeigt vielversprechende Antikrebs-Eigenschaften durch Hemmung der Laktatdehydrogenase A (LDHA)-Aktivität, was zu reduziertem Tumorwachstum und Makrophagenpolarisation führt. Es zeigt auch entzündungshemmende und antioxidative Aktivitäten.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Laktatdehydrogenase A (LDHA) aus, einem Schlüsselenzym im glykolytischen Stoffwechselweg. Durch Blockierung der Nicotinamid-Adenin-Dinukleotid (NAD)-Bindungsstelle von LDHA reduziert this compound die Laktatproduktion und den intrazellulären Adenosintriphosphat (ATP)-Spiegel, was zu einer verringerten Überlebensrate von Krebszellen führt. Dieser Mechanismus beinhaltet auch die Unterdrückung von tumorbedingter Milchsäure, was die Neovaskularisierung und die Rekrutierung von Makrophagen reduziert.

Wissenschaftliche Forschungsanwendungen

Machilin I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Medicine: Exhibits promising anticancer properties by inhibiting lactate dehydrogenase A (LDHA) activity, leading to reduced tumor growth and macrophage polarization. It also shows anti-inflammatory and antioxidant activities.

Wirkmechanismus

Machilin I exerts its effects primarily through the inhibition of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway. By blocking the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, this compound reduces lactate production and intracellular adenosine triphosphate (ATP) levels, leading to decreased cancer cell survival . This mechanism also involves the suppression of tumor-derived lactic acid, which reduces neovascularization and macrophage recruitment .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Machilin A: Ein weiteres Neolignan mit ähnlichen Antikrebs-Eigenschaften, aber unterschiedlichen molekularen Zielen.

Machilin D: Bekannt für die Förderung von Apoptose und Autophagie in Krebszellen.

Perseal A und Perseal B: Neolignane mit strukturellen Ähnlichkeiten zu Machilin I, aber unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

This compound zeichnet sich durch seine potente Hemmung von LDHA und seine Fähigkeit aus, das Tumorwachstum zu reduzieren und die Makrophagenpolarisation zu beeinflussen. Sein einzigartiger Wirkmechanismus und seine vielfältigen pharmakologischen Eigenschaften machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.

Q & A

Q. Q1. What are the primary methodologies for isolating and characterizing Machilin I from natural sources like Saururus chinensis?

Methodological Answer: this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural characterization employs NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and X-ray crystallography . For purity validation, elemental analysis and chiral HPLC are critical, especially to resolve enantiomeric ratios (e.g., (+) vs. (-) forms) .

Q. Q2. How are synthetic analogs of this compound generated, and what experimental parameters influence their diastereomeric ratios?

Methodological Answer: Synthesis via dehydrogenative polymerization of isoeugenol using horseradish peroxidase and H₂O₂ yields Machilin analogs. Diastereomeric ratios (e.g., erythro:threo = 16:84 in synthetic conditions) depend on enzymatic activity, pH, and reaction time. Catalytic reduction (e.g., Pd/C) is used to saturate double bonds for stereochemical analysis . Comparative studies between synthetic and natural isolates reveal disparities in ratios, necessitating replication under controlled conditions .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in diastereomeric ratios between synthetic and naturally extracted this compound?

Methodological Answer: Discrepancies (e.g., 0:100 threo dominance in S. chinensis vs. 14:86 in cell-free extracts) require:

Q. Q4. How can researchers address challenges in elucidating the biosynthetic pathway of 9,9'-deoxy-lignans like this compound?

Methodological Answer: Proposed pathways involve radical coupling of phenylpropanoid precursors. Key steps include:

- Gene knockout/RNAi in S. chinensis to identify biosynthetic enzymes.

- Metabolomic profiling to track intermediates.

- In vitro reconstitution of pathways using cell-free extracts .

Contradictions (e.g., racemic Machilin D in cell-free systems vs. enantiopure forms in planta) suggest compartmentalized enzymatic regulation, requiring subcellular localization studies .

Q. Q5. What statistical and computational tools are recommended for analyzing this compound’s bioactivity data across multiple assays?

Methodological Answer:

- Multivariate analysis (PCA, PLS-DA) to correlate structural features (e.g., stereochemistry) with bioactivity.

- Dose-response modeling (e.g., IC₅₀ calculations) using nonlinear regression.

- Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

Data normalization and outlier detection (e.g., Grubbs’ test) are critical for cross-study comparisons .

Data Interpretation and Reproducibility

Q. Q6. How should researchers handle inconsistencies in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Reference compound synthesis : Validate spectral assignments using pure enantiomers.

- Solvent/temperature standardization : Ensure consistent NMR conditions (e.g., DMSO-d₆ at 25°C).

- Collaborative validation : Cross-check data with independent labs .

Documentation of instrument parameters (e.g., magnetic field strength) is essential for reproducibility .

Q. Q7. What protocols ensure ethical reporting of this compound’s pharmacological potential without overstating preliminary findings?

Methodological Answer:

- Dose-range specificity : Report EC₅₀/IC₅₀ values with confidence intervals.

- Toxicity screening : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to contextualize bioactivity.

- Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) .

Future Directions

Q. Q8. What gaps exist in understanding this compound’s ecological role, and how can they be addressed experimentally?

Methodological Answer:

- Field studies : Correlate this compound abundance with herbivory rates in S. chinensis habitats.

- Insect bioassays : Test deterrent effects on phytophagous insects.

- Transcriptomic analysis : Identify stress-induced biosynthetic genes .

Q. Q9. How can machine learning improve the prediction of this compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.